molecular formula C14H15BN2O4 B1275816 1-Boc-5-cyano-1H-indole-2-boronic acid CAS No. 475102-15-9

1-Boc-5-cyano-1H-indole-2-boronic acid

Cat. No.: B1275816
CAS No.: 475102-15-9
M. Wt: 286.09 g/mol
InChI Key: AJWYBPNMPKTRDV-UHFFFAOYSA-N
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Description

1-Boc-5-cyano-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure includes a boronic acid group, a cyano group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-cyano-1H-indole-2-boronic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-cyano-1H-indole-2-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boronic acids or esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Substitution Reactions: The cyano and Boc groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Conversion to boronic esters or acids.

    Substitution Products: Introduction of various functional groups at the cyano or Boc positions.

Scientific Research Applications

1-Boc-5-cyano-1H-indole-2-boronic acid has numerous applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections.

    Organic Synthesis: Serves as a building block for complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Comparison with Similar Compounds

    1-Boc-5-cyanoindole: Lacks the boronic acid group but shares the cyano and Boc groups.

    5-Cyanoindole-2-boronic acid: Lacks the Boc protecting group but contains the cyano and boronic acid groups.

    1-Methyl-1H-indole-2-boronic acid: Contains a methyl group instead of the Boc group.

Uniqueness: 1-Boc-5-cyano-1H-indole-2-boronic acid is unique due to the combination of the Boc protecting group, cyano group, and boronic acid group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYBPNMPKTRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401110
Record name [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-15-9
Record name 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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